N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an amide group (-CONH2), a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), and a dihydropyridine ring (a six-membered ring with one nitrogen atom and two double bonds). These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiazole and dihydropyridine rings could participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .Scientific Research Applications
Antibacterial Activity
The synthesis of Compound 5 involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting compound exhibits in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum . Researchers are exploring its potential as a novel antimicrobial agent.
Thiazole Chemistry
Compound 5 is part of the thiazole family, which has yielded several drugs with diverse applications. Thiazoles are synthesized via Hantzsch reactions, where substituted thioureas react with α-halo ketones in ethanol. Notable drugs derived from thiazoles include:
Anticancer Potential
Thiazole derivatives have shown promise in cancer therapy. For instance:
Targeting Angiogenesis and Proliferation
Thiazoles like Compound 5 could potentially target critical pathways in cancer progression. For instance, Sorafenib, a drug approved for advanced hepatocellular carcinoma, inhibits VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling .
Hypertension and Allergies
Thiazole-based compounds have been investigated for their efficacy in treating hypertension, allergies, and other conditions .
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and altering their activity. The structure of the compound, including its functional groups and overall shape, would determine which proteins it can bind to and how it affects their function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-10-4-5-11(7-14(10)19)21-15(24)8-12-9-27-18(22-12)23-17(26)13-3-2-6-20-16(13)25/h2-7,9H,8H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYITTFDRYMVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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